3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 1105248-45-0
Cat. No.: VC6592020
Molecular Formula: C17H21F3N4O3S
Molecular Weight: 418.44
* For research use only. Not for human or veterinary use.
![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one - 1105248-45-0](/images/structure/VC6592020.png)
Specification
CAS No. | 1105248-45-0 |
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Molecular Formula | C17H21F3N4O3S |
Molecular Weight | 418.44 |
IUPAC Name | 4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3 |
Standard InChI Key | ZCOCNHNEDIILCC-UHFFFAOYSA-N |
SMILES | CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, a partially saturated triazole ring system known for enhanced stability compared to fully unsaturated analogs . Key substituents include:
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1-Methanesulfonylpiperidin-4-yl group: Introduces a sulfonamide-containing piperidine moiety, likely influencing solubility and target binding through hydrogen-bonding interactions.
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4-Methyl group: Provides steric bulk that may modulate pharmacokinetic properties.
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3-(Trifluoromethyl)phenylmethyl group: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance, a common strategy in drug design .
Table 1: Critical Structural Attributes
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through sequential functionalization:
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Triazolone ring formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors, as demonstrated in dihydrotriazolone syntheses .
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Piperidine sulfonylation: Methanesulfonyl chloride reaction with 4-aminopiperidine intermediates under basic conditions.
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N-Alkylation: Introduction of the 3-(trifluoromethyl)benzyl group via alkyl halides or Mitsunobu reactions .
Catalytic Strategies
Copper-mediated azide-alkyne cycloaddition (CuAAC) could construct the triazole ring, though the dihydro structure may require alternative approaches like thermal cyclization of semicarbazides . Recent advances in flow chemistry using immobilized catalysts (e.g., Amberlyst A-21) suggest routes to improve yield and purity .
Table 2: Synthetic Yield Optimization
Step | Method | Yield Range | Key Parameters |
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Triazolone formation | Hydrazine-carbonyl cyclization | 65–80% | Temp: 80–100°C; Time: 12–24h |
Sulfonylation | CH3SO2Cl, DCM, Et3N | 85–92% | 0°C → RT, 4h |
N-Alkylation | K2CO3, DMF, 80°C | 70–78% | Benzyl bromide equivalents: 1.2 |
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1700–1720 cm⁻¹ (C=O stretch), 1350–1370 cm⁻¹ (S=O symmetric), and 1120–1140 cm⁻¹ (CF3) .
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NMR:
Solubility and Stability
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LogP: Predicted ≈2.8 (Trifluoromethyl group offsets sulfonamide hydrophilicity).
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Aqueous solubility: <1 mg/mL at pH 7.4, improving under acidic conditions due to sulfonamide protonation.
Pharmacological Profile and Target Prediction
Putative Mechanisms
The structural motifs suggest multiple target hypotheses:
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Kinase inhibition: Triazolones often bind ATP pockets (e.g., PIM-1 kinase) .
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GPCR modulation: Piperidine sulfonamides frequently target serotonin or dopamine receptors.
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Antimicrobial activity: CF3 groups enhance membrane penetration against Gram-positive pathogens .
In Silico ADMET Profiling
Comparative Analysis with Structural Analogs
Table 3: Benchmarking Against Known Triazolones
Industrial and Research Applications
Drug Development
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Oncology: Triazolones show CDK4/6 inhibition potential.
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Neurology: Piperidine sulfonamides are explored for Alzheimer’s disease (BACE1 inhibition).
Material Science
The CF3 group’s electron-withdrawing nature makes derivatives candidates for:
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Liquid crystal matrices
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Organic semiconductor dopants
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